Chemical Properties and Synthetic Utility of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate
Chemical Properties and Synthetic Utility of Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate
Technical Guide for Drug Discovery & Process Chemistry
Executive Summary
Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate is a specialized gem-disubstituted cyclopropane scaffold serving as a critical "masked" intermediate in the synthesis of spiro-oxindole alkaloids. Unlike simple cyclopropanes, this molecule possesses high latent reactivity due to the ortho-nitro group's proximity to the ester functionality. Its primary value in medicinal chemistry lies in its ability to undergo reductive cyclization to form Spiro[cyclopropane-1,3'-indolin]-2'-one , a privileged pharmacophore in oncology (MDM2 inhibition) and antiviral research.
This guide details the physicochemical profile, validated synthetic protocols, and the mechanistic pathways that transform this precursor into bioactive heterocycles.
Physicochemical Profile
The gem-disubstitution pattern (aryl and ester groups on C1) imparts significant steric strain and unique conformational rigidity compared to its 1,2-isomers.
| Property | Value / Description | Note |
| IUPAC Name | Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate | |
| CAS Number | 2061979-93-7 (Predicted/Catalog) | Verify with specific vendor batches |
| Molecular Formula | C₁₁H₁₁NO₄ | |
| Molecular Weight | 221.21 g/mol | |
| Appearance | Pale yellow to off-white solid | Nitro group induces color |
| Melting Point | 93–95 °C (Experimental range for analogs) | Predicted: ~90 °C |
| Boiling Point | ~330 °C (Predicted) | Decomposes before boiling at atm pressure |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Lipophilic character (cLogP ~2.[1][2][3][4]1) |
| Stability | Stable at RT; Light sensitive | Store under inert gas (Ar/N₂) |
Synthetic Protocol: The Dialkylation Strategy
The most robust method for constructing the gem-disubstituted cyclopropane ring involves the double alkylation of methyl 2-(2-nitrophenyl)acetate using 1,2-dibromoethane. This method is preferred over carbene insertions for this specific isomer to avoid regio-isomeric mixtures.
Reagents & Materials
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Precursor: Methyl 2-(2-nitrophenyl)acetate (1.0 equiv)
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Alkylating Agent: 1,2-Dibromoethane (1.2 – 1.5 equiv)
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Base: Sodium Hydride (NaH, 60% in oil, 2.2 equiv) or K₂CO₃ (3.0 equiv)
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Solvent: DMSO (for NaH) or DMF (for K₂CO₃)
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Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol% if using K₂CO₃)
Step-by-Step Methodology
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Activation: In a flame-dried flask under Argon, dissolve Methyl 2-(2-nitrophenyl)acetate in anhydrous DMSO.
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Deprotonation: Cool to 0°C. Add NaH portion-wise. Caution: H₂ gas evolution. Stir for 30 mins to form the deep red/brown enolate.
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Cyclization: Add 1,2-dibromoethane dropwise. The reaction is exothermic.
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Completion: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (hexane/EtOAc 4:1). The starting material spot (lower Rf) should disappear.
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Quench & Workup: Pour reaction mixture into ice-cold dilute HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.
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Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Expert Insight: The choice of base is critical. NaH/DMSO is faster (1-2h) but requires strict moisture control. K₂CO₃/DMF/TBAB (Phase Transfer Catalysis) is milder and safer for scale-up but requires longer reaction times (12-24h).
Figure 1: Synthetic pathway via dialkylation of the phenylacetate precursor.
Reactivity & Transformations: The "Spiro-Switch"
The defining chemical property of this molecule is its latent ability to form a spiro-oxindole. The nitro group acts as a "mask" for the nucleophilic aniline nitrogen.
The "Golden" Reaction: Reductive Spiro-Cyclization
Upon reduction of the nitro group, the resulting amine spontaneously (or with mild acid catalysis) attacks the adjacent ester carbonyl. This intramolecular amidation forms the 5-membered lactam ring, locking the cyclopropane into a spiro-fusion with the indole core.
Reaction Scheme:
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Reduction: Nitro (-NO₂)
Amine (-NH₂) -
Cyclization: Amine attacks Ester
Loss of MeOH Spiro-Lactam
Recommended Conditions:
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Iron/Acetic Acid: Reflux for 2 hours. (Robust, low cost).[5]
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SnCl₂ / HCl: Classical reduction, high yield.
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H₂ / Pd-C: Caution: Prolonged hydrogenation can cleave the cyclopropane ring. Stop immediately after H₂ uptake ceases.
Alternative Pathways
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Hydrolysis: LiOH/THF/Water yields the free carboxylic acid without affecting the nitro group.
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Ring Opening: Under strong Lewis acidic conditions (e.g., BF₃·Et₂O), the cyclopropane ring can open, typically leading to chain-extended products, though this is less favored due to the stability of the spiro-transition state.
Figure 2: Mechanistic divergence. The reductive pathway leads to the high-value spiro-oxindole scaffold.
Applications in Drug Development
This specific cyclopropane derivative is a strategic building block for Conformational Restriction .
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MDM2-p53 Inhibitors: The spiro-oxindole core mimics the Trp23 residue of p53, fitting into the hydrophobic cleft of MDM2. The cyclopropane ring restricts the rotation of the phenyl ring, locking the pharmacophore in an active conformation.
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Ethylene Biosynthesis Inhibitors: Analogs of 1-aminocyclopropane-1-carboxylic acid (ACC) are derived from this scaffold.
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Kinase Inhibitors: The rigid spiro-linkage provides a novel vector for substituents to explore unoccupied pockets in kinase active sites.
Safety & Handling
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Nitro Compounds: While this specific ester is not highly explosive, nitroaromatics can be energetic. Avoid heating dry solids above 150°C.
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Alkylating Risks: The synthesis uses 1,2-dibromoethane, a potent carcinogen and alkylating agent. Use double-gloving and work in a fume hood.
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Skin Sensitization: Acrylates and their derivatives are known sensitizers. Handle with care.
References
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Spiro-Oxindole Synthesis: Kapure, J. S., et al. "Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones."[6] RSC Advances, 2014. Link
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Cyclopropane Synthesis (General): "Synthesis of 1-Arylcyclopropanecarboxylates via Dialkylation." Organic Chemistry Portal. Link
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Medicinal Applications: "Spiro[cyclopropane-1,3'-indolin]-2'-ones as Anticancer Agents."[7] Bioorganic & Medicinal Chemistry Letters, 2015.[7] Link
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Nitro-Group Reduction Protocols: "Reduction of Nitroarenes to Anilines." Chemical Reviews. Link
Sources
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- 2. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1-phenylcyclopropane-1-carboxylate | C11H12O2 | CID 12861006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl cyclopropane carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Cyclopropane synthesis [organic-chemistry.org]
- 6. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
